molecular formula C11H7ClO2 B3028898 2-Hydroxynaphthalene-1-carbonyl chloride CAS No. 38077-75-7

2-Hydroxynaphthalene-1-carbonyl chloride

Cat. No.: B3028898
CAS No.: 38077-75-7
M. Wt: 206.62
InChI Key: WBJWXIQDBDZMAW-UHFFFAOYSA-N
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Description

2-Hydroxynaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthalene, featuring both hydroxyl and carbonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxynaphthalene-1-carbonyl chloride can be synthesized through the chlorination of 2-hydroxynaphthalene-1-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The process is carried out under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxynaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) can be used to facilitate the reactions.

    Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-Hydroxynaphthalene-1-carbonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the synthesis of biologically active molecules and probes for studying enzyme mechanisms and interactions.

    Catalysis: Acts as a precursor for the development of catalysts used in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-hydroxynaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.

Comparison with Similar Compounds

    2-Hydroxynaphthalene-1-carboxylic acid: The precursor to 2-hydroxynaphthalene-1-carbonyl chloride.

    2-Naphthol: A related compound with a hydroxyl group at the 2-position of naphthalene.

    1-Naphthoyl chloride: Another naphthalene derivative with a carbonyl chloride group at the 1-position.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl chloride functional groups on the naphthalene ring. This dual functionality allows for diverse reactivity and applications in organic synthesis, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-hydroxynaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(14)10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJWXIQDBDZMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700079
Record name 2-Hydroxynaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38077-75-7
Record name 2-Hydroxynaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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